molecular formula C13H18O2 B14614556 2-Hexylbenzoic acid CAS No. 60534-93-2

2-Hexylbenzoic acid

Cat. No.: B14614556
CAS No.: 60534-93-2
M. Wt: 206.28 g/mol
InChI Key: YQIASAUDDDCAKU-UHFFFAOYSA-N
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Description

2-Hexylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by a benzene ring substituted with a hexyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Post-reaction, the product is purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Hexylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hexyl side chain can be oxidized to form corresponding ketones or alcohols.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products Formed:

    Oxidation: Hexanone derivatives.

    Reduction: Hexylbenzyl alcohol.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

2-Hexylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial properties and interactions with biological membranes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive benzoic acid derivatives.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-hexylbenzoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The hexyl side chain provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

    4-Hexylbenzoic acid: Similar structure but with the hexyl group in the para position.

    Benzoic acid: Lacks the hexyl group, making it less hydrophobic.

    Salicylic acid: Contains a hydroxyl group, providing different chemical reactivity and biological activity.

Uniqueness: 2-Hexylbenzoic acid’s unique combination of a hydrophobic hexyl group and a reactive carboxylic acid group makes it distinct. This combination allows for specific interactions in chemical reactions and biological systems, providing unique properties compared to its analogs.

Properties

CAS No.

60534-93-2

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-hexylbenzoic acid

InChI

InChI=1S/C13H18O2/c1-2-3-4-5-8-11-9-6-7-10-12(11)13(14)15/h6-7,9-10H,2-5,8H2,1H3,(H,14,15)

InChI Key

YQIASAUDDDCAKU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=CC=C1C(=O)O

Origin of Product

United States

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